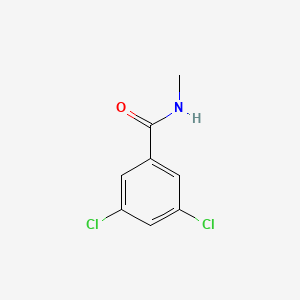

3,5-dichloro-N-methylbenzamide

Descripción general

Descripción

3,5-Dichloro-N-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzamide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-methylbenzamide typically involves the following steps:

Benzamide Formation: The starting material, benzamide, is reacted with chlorinating agents such as thionyl chloride (SOCl2) to introduce chlorine atoms at the 3 and 5 positions of the benzene ring.

Methylation: The resulting 3,5-dichlorobenzamide is then methylated using methylating agents like methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,5-Dichloro-N-methylbenzamide has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3,5-dichloro-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

3,5-Dichloro-N-methylbenzamide is similar to other benzamide derivatives, but its unique combination of chlorine atoms and a methyl group sets it apart. Some similar compounds include:

3,5-Dichlorobenzamide: Lacks the methyl group.

N-Methylbenzamide: Lacks the chlorine atoms.

3,5-Dichloro-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.

Actividad Biológica

3,5-Dichloro-N-methylbenzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by two chlorine atoms on the benzene ring and a methyl group attached to the nitrogen atom, positions it as a compound of interest in various biological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₈H₇Cl₂NO

- CAS Number : 33244-92-7

- Molecular Weight : 202.05 g/mol

The compound's structure facilitates interactions with biological targets such as enzymes and receptors, which are crucial for its biological activity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role.

- Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:

| Study Reference | Cell Line Tested | IC₅₀ (µM) | Observed Effects |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induces apoptosis | |

| MCF-7 (breast cancer) | 20 | Inhibits cell proliferation | |

| A549 (lung cancer) | 18 | Promotes cell cycle arrest |

These results indicate that the compound may serve as a potential lead for developing anti-cancer agents.

Case Studies

A recent case study evaluated the anti-inflammatory properties of this compound in an animal model of arthritis. The study found that administration of the compound significantly reduced swelling and pain compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzamide derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Two chlorine atoms; methyl group | Anti-inflammatory; cytotoxic |

| N-Methyl-N-(2-oxoethyl)benzamide | Lacks chlorine; similar core structure | Lower cytotoxicity |

| 3-Chloro-N-methylbenzamide | One chlorine atom | Reduced efficacy against cancer cells |

The presence of two chlorine atoms in this compound enhances its reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

3,5-dichloro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICUCGPTPDFRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.